ASP5878

Description

Structure

3D Structure

Properties

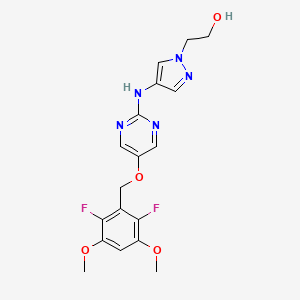

IUPAC Name |

2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZZYOJYLLNBTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453208-66-6 |

Source

|

| Record name | ASP-5878 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-5878 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: ASP5878 FGFR1/2/3/4 Inhibitory Activity

This technical guide provides a comprehensive overview of the preclinical data on ASP5878, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Core Inhibitory Activity

This compound is an orally bioavailable small molecule that demonstrates potent inhibitory activity against all four members of the FGFR family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3][4][5][6][7][8] Its primary mechanism of action is the inhibition of FGFR-mediated signal transduction pathways, which are crucial for cell proliferation, survival, differentiation, and angiogenesis.[5][9] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers.

In Vitro Kinase Inhibitory Activity

This compound has been shown to potently inhibit the kinase activity of recombinant FGFR1, FGFR2, FGFR3, and FGFR4 in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nmol/L) |

| FGFR1 | 0.47[1][2][3][6] |

| FGFR2 | 0.60[1][2][3][6] |

| FGFR3 | 0.74[1][2][3][6] |

| FGFR4 | 3.5[1][2][3][6][8] |

Table 1: In vitro inhibitory activity of this compound against FGFR kinases.

A kinase selectivity profile against a panel of 128 human kinases revealed that this compound is highly selective for the FGFR family. At a concentration of 200 nmol/L, significant inhibition (>50%) was primarily observed for FGFRs, with some activity against VEGFR2 and FMS.[1]

Cellular Inhibitory Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, particularly those with known FGFR pathway alterations, such as FGFR3 mutations or fusions in urothelial cancer and FGF19 overexpression in hepatocellular carcinoma (HCC).

| Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nmol/L) |

| UM-UC-14 | Urothelial Carcinoma | FGFR3 point mutation | - |

| RT-112 | Urothelial Carcinoma | FGFR3 point mutation | 8.7[1] |

| Gemcitabine-resistant RT-112 | Urothelial Carcinoma | FGFR3 point mutation | 10[1] |

| RT4 | Urothelial Carcinoma | FGFR3 point mutation | - |

| SW 780 | Urothelial Carcinoma | FGFR3 fusion | - |

| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 overexpression | 8.5[7] |

| HuH-7 | Hepatocellular Carcinoma | FGF19 overexpression | 27[7] |

| JHH-7 | Hepatocellular Carcinoma | FGF19 overexpression | 21[7] |

Table 2: Cellular anti-proliferative activity of this compound in various cancer cell lines.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against FGFR kinases was determined using a recombinant enzyme assay.

Methodology:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 tyrosine kinase domains were used.

-

The kinase reactions were performed in a buffer containing ATP and a suitable substrate.

-

This compound was added at various concentrations to determine the dose-dependent inhibition.

-

The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through an ELISA-based method or radiometric assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[1]

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines were assessed using a standard cell viability assay.

Methodology:

-

Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 5 days).[9]

-

Cell viability was determined using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo assay, which measures metabolic activity.[9][10]

-

IC50 values were determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FGFR Signaling

The effect of this compound on the FGFR signaling pathway was investigated by measuring the phosphorylation status of key downstream molecules.

Methodology:

-

Cancer cells were treated with various concentrations of this compound for a defined period (e.g., 2 hours).[1][6]

-

Following treatment, cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[10]

-

The membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FGFR, FRS2, and ERK.[1][2]

-

After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in mouse xenograft models using human cancer cell lines.

Methodology:

-

Human cancer cells (e.g., Hep3B2.1-7, UM-UC-14, RT-112) were subcutaneously inoculated into immunocompromised mice (e.g., nude mice).[1][7]

-

Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

This compound was administered orally, typically once daily, at specified doses (e.g., 1, 3, 10 mg/kg).[1][2][4]

-

Tumor volume and body weight were measured regularly throughout the study.[1][4]

-

At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).[1][2]

-

For orthotopic models (e.g., HuH-7 cells inoculated into the liver), tumor burden was monitored using bioluminescent imaging.[2][4]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

This diagram outlines the typical workflow for the preclinical assessment of this compound's anti-cancer activity.

References

- 1. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ijbs.com [ijbs.com]

ASP5878: A Deep Dive into its Downstream Signaling via FRS2 and ERK

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP5878 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers.[1] This technical guide delineates the molecular mechanism of this compound, focusing on its downstream signaling cascade involving Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular signal-regulated kinase (ERK). Through the inhibition of FGFR autophosphorylation, this compound effectively abrogates the subsequent phosphorylation and activation of FRS2, a key adaptor protein, leading to the suppression of the downstream RAS-MAPK-ERK signaling pathway. This ultimately results in the inhibition of cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR signaling. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the intricate signaling network affected by this compound.

Introduction

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling axis plays a crucial role in normal cellular processes, including proliferation, differentiation, and survival.[2] However, genetic alterations such as gene amplification, mutations, and fusions in FGFRs can lead to constitutive activation of their kinase domains, driving oncogenesis in a variety of solid tumors, including hepatocellular carcinoma (HCC) and urothelial cancer.[2][3] this compound is an orally bioavailable small-molecule inhibitor designed to selectively target FGFRs 1, 2, 3, and 4.[1][4] Its therapeutic potential lies in its ability to precisely block the aberrant signaling originating from these receptors. This guide will focus on the core downstream pathway involving FRS2 and ERK, which is central to the anti-tumor activity of this compound.

Mechanism of Action: The FGFR-FRS2-ERK Axis

Upon binding of an FGF ligand, FGFRs dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domains. This phosphorylation event creates docking sites for various downstream signaling molecules. A primary and critical adaptor protein is FRS2.

FRS2 is constitutively bound to the juxtamembrane region of FGFR.[5] Following FGFR activation, multiple tyrosine residues on FRS2 become phosphorylated.[5] These phosphotyrosine sites on FRS2 serve as recruitment hubs for a complex of other proteins, including Growth factor receptor-bound protein 2 (GRB2) and Son of Sevenless (SOS).[5] The formation of the FRS2-GRB2-SOS complex brings SOS into proximity with RAS, facilitating the exchange of GDP for GTP and thereby activating RAS.[5] Activated RAS then initiates a phosphorylation cascade known as the MAPK/ERK pathway, culminating in the phosphorylation and activation of ERK1/2.[5] Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation and survival.[5]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FGFRs. This prevents the initial autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade at its origin. The direct consequence is the lack of FRS2 phosphorylation, which prevents the recruitment of GRB2 and the subsequent activation of the RAS-ERK pathway.[2]

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Technical Guide to ASP5878 in FGF19-Expressing Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of ASP5878, a novel multi-kinase inhibitor, in cancer models characterized by the expression of Fibroblast Growth Factor 19 (FGF19). This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the critical biological pathways and experimental workflows.

Introduction: The FGF19-FGFR4 Axis in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is an aggressive malignancy with a generally poor prognosis[1]. A significant subset of HCC tumors exhibits overexpression of FGF19, a ligand for the Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. The binding of FGF19 to FGFR4, in the presence of the co-receptor βKlotho, triggers the dimerization and autophosphorylation of the receptor. This activation initiates a cascade of downstream signaling events, primarily through the recruitment of adaptor proteins like FGFR substrate 2 (FRS2), which in turn activates pathways such as the MAPK/ERK pathway, promoting cell growth, differentiation, and survival[1][3]. The FGF19-FGFR4 signaling axis has been identified as a critical driver in the pathogenesis of certain HCCs, making it a compelling target for therapeutic intervention[2].

This compound is a novel, orally active inhibitor targeting FGFR1, 2, 3, and 4[4]. Its potent inhibitory activity against FGFR4 makes it a promising candidate for treating FGF19-driven cancers[3]. Preclinical studies have demonstrated that this compound effectively suppresses the growth of FGF19-expressing HCC cell lines and induces tumor regression in corresponding mouse models[1][3].

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of FGFRs. In FGF19-expressing cancer cells, this compound blocks the phosphorylation of FGFR4, thereby preventing the recruitment and activation of FRS2. This disruption of the initial signaling event leads to the suppression of downstream pathways, including the ERK signaling cascade. The ultimate cellular consequences of this inhibition are the induction of apoptosis and a potent suppression of cell proliferation[1][2][4]. The advantage of this compound over more selective FGFR4 inhibitors lies in its potential to also provide therapeutic benefits to patients with HCC driven by aberrant signaling from FGFR1, 2, or 3[1][3].

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nmol/L) |

|---|---|

| FGFR1 | 0.47[2][5] |

| FGFR2 | 0.60[2][5] |

| FGFR3 | 0.74[2][5] |

| FGFR4 | 3.5[1][2][5] |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cell Proliferation Inhibition by this compound in FGF19-Expressing HCC Cell Lines

| Cell Line | FGF19 Status | IC₅₀ (nmol/L) |

|---|---|---|

| Hep3B2.1-7 | Expressing[3] | 8.5[2][5] |

| HuH-7 | Expressing[3] | 27[2][5] |

| JHH-7 | Expressing[3] | 21[2][5] |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell proliferation.

Table 3: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

| Model | Cell Line | Treatment | Dosage | Outcome |

|---|---|---|---|---|

| Subcutaneous Xenograft | Hep3B2.1-7 | This compound (Oral, once daily) | 1 mg/kg | 9% tumor regression[3] |

| Subcutaneous Xenograft | Hep3B2.1-7 | This compound (Oral, once daily) | 3 mg/kg | 88% tumor regression[3] |

| Orthotopic Xenograft | HuH-7 | This compound (Oral, once daily) | 3 mg/kg | Complete tumor regression and extended survival[1][2][4] |

| Subcutaneous Xenograft | Hep3B2.1-7 (Sorafenib-refractory) | this compound (Oral, once daily) | 3 mg/kg | Sustained tumor regression[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following are generalized protocols for the key experiments cited.

4.1. Cell Proliferation Assay

-

Cell Culture: FGF19-expressing HCC cell lines (e.g., Hep3B2.1-7, HuH-7, JHH-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The absorbance or luminescence is read using a plate reader. The results are normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.

4.2. Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Cells treated with this compound for a specified duration (e.g., 2 hours) are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK) and apoptosis markers (e.g., cleaved PARP)[1][2].

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.3. Subcutaneous and Orthotopic Xenograft Mouse Models

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are used for these studies.

-

Tumor Implantation:

-

Treatment: Once tumors reach a palpable size (for subcutaneous models) or on a predetermined schedule (for orthotopic models), mice are randomized into treatment groups. This compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally, typically once daily[1]. A vehicle control group and often a positive control group (e.g., sorafenib) are included[3].

-

Monitoring:

-

Tumor volume is measured regularly using calipers (Volume = 0.5 × Length × Width²).

-

In orthotopic models, tumor burden is monitored using bioluminescent imaging (BLI)[3].

-

Animal body weight and general health are monitored throughout the study.

-

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., Western blotting). Survival is monitored in long-term studies[1][4].

Conclusion

The preclinical data strongly support the role of this compound as a potent inhibitor of the FGF19-FGFR4 signaling pathway in relevant cancer models. Through its targeted mechanism of action, this compound effectively inhibits cell proliferation in vitro and leads to significant, sustained tumor regression in vivo, including in models resistant to standard therapies like sorafenib[1][2]. These findings underscore the therapeutic potential of this compound for patients with FGF19-expressing hepatocellular carcinoma and provide a solid rationale for its continued clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

ASP5878: A Preclinical In-Depth Analysis in FGFR3-Altered Urothelial Carcinoma

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibroblast growth factor receptor (FGFR) signaling pathway alterations, including mutations and gene fusions, are well-established oncogenic drivers in a significant subset of urothelial carcinomas.[1][2][3] The FGFR3 gene is particularly susceptible to activating mutations and fusions in this cancer type, making it a compelling therapeutic target.[4][5] ASP5878 is a potent and selective oral inhibitor of FGFR family kinases, demonstrating significant preclinical activity against urothelial cancer models harboring FGFR3 alterations.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound in FGFR3-mutated urothelial cancer, with a focus on its mechanism of action, efficacy in both chemosensitive and chemoresistant settings, and detailed experimental methodologies.

Core Mechanism of Action

This compound is a selective inhibitor of FGFR1, 2, 3, and 4.[1][2][3] Its primary mechanism of action in FGFR3-altered urothelial cancer is the direct inhibition of the FGFR3 kinase activity.[1] This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, most notably the RAS-RAF-MEK-ERK pathway.[1] Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of both FGFR3 and its downstream effector ERK in urothelial cancer cell lines with FGFR3 mutations and fusions.[1]

Furthermore, this compound has been shown to downregulate the expression of c-MYC, an oncoprotein implicated in cell proliferation and drug resistance.[1][2] The reduction of c-MYC expression by this compound is observed in both parental and gemcitabine-resistant urothelial cancer cell lines, suggesting that its anti-tumor activity may overcome certain mechanisms of chemotherapy resistance.[1][2] This effect on c-MYC is likely mediated through the inhibition of the FGFR/ERK signaling pathway.[1]

Signaling Pathway

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through in vitro kinase assays, cell proliferation assays, and in vivo xenograft models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nmol/L) |

| FGFR1 | 0.47 |

| FGFR2 | 0.60 |

| FGFR3 | 0.74 |

| FGFR4 | 3.5 |

Data sourced from studies on recombinant FGFR kinases.[3][6]

Table 2: In Vitro Anti-proliferative Activity of this compound in Urothelial Cancer Cell Lines

| Cell Line | FGFR3 Alteration | IC₅₀ (nmol/L) |

| UM-UC-14 | S249C mutation | < 100 |

| RT-112 | FGFR3-TACC3 fusion | < 100 |

| RT4 | FGFR3-TACC3 fusion | < 100 |

| SW780 | FGFR3-BAIAP2L1 fusion | < 100 |

| UM-UC-14 (Adriamycin-resistant) | S249C mutation | < 100 |

| RT-112 (Gemcitabine-resistant) | FGFR3-TACC3 fusion | < 100 |

IC₅₀ values are approximate based on graphical data from Kikuchi et al., 2017.[1]

Table 3: In Vivo Antitumor Efficacy of this compound in Urothelial Cancer Xenograft Models

| Xenograft Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition/Regression |

| UM-UC-14 | This compound | 1 mg/kg, once daily, oral | Dose-dependent inhibition |

| UM-UC-14 | This compound | >1 mg/kg, once daily, oral | Tumor regression |

| RT-112 | This compound | Dose-dependent, once daily, oral | Dose-dependent inhibition |

| RT-112 (Gemcitabine-resistant) | This compound | Dose-dependent, once daily, oral | Dose-dependent inhibition |

Data summarized from Kikuchi et al., 2017.[1][2]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below, based on the available information.[1]

Cell Lines and Culture

-

Cell Lines: A panel of 23 human urothelial cancer cell lines was used, including UM-UC-14 (FGFR3 S249C mutation) and RT-112 (FGFR3-TACC3 fusion).[1]

-

Culture Conditions: Cells were cultured according to the supplier's guidelines.[1]

-

Generation of Chemoresistant Cell Lines:

-

Adriamycin-resistant UM-UC-14 cells were generated by continuous exposure to gradually increasing concentrations of adriamycin up to 100 ng/mL.[1]

-

Gemcitabine-resistant RT-112 cells were established by a similar method with gemcitabine concentrations up to 1000 ng/mL.[1]

-

Resistant cell lines were maintained in media containing 50 ng/mL adriamycin or 1000 ng/mL gemcitabine, respectively.[1]

-

In Vitro Cell Proliferation Assay

This assay was performed to determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀).

-

Cell Seeding: Urothelial cancer cells were seeded in 96-well plates.

-

Treatment: Cells were treated with various concentrations of this compound or 0.1% DMSO as a vehicle control.[1]

-

Incubation: The plates were incubated for 4 to 5 days.[1]

-

Viability Measurement: Cell viability was determined by measuring the amount of intracellular ATP using a commercially available assay kit.[1]

-

Data Analysis: The IC₅₀ values were calculated from the dose-response curves.[1]

Western Blotting for Signaling Pathway Analysis

This method was used to assess the phosphorylation status of key proteins in the FGFR signaling pathway.

-

Cell Treatment: UM-UC-14 and RT-112 cells were treated with different concentrations of this compound or 0.01% DMSO for 2 hours.[1]

-

Cell Lysis: Cells were lysed to extract total protein.

-

Protein Quantification: Protein concentration in the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane was probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and actin (as a loading control).[1]

-

Detection: Following incubation with secondary antibodies, the protein bands were visualized.

FGFR3 Phosphorylation Assay

A sandwich ELISA assay was employed to specifically quantify the levels of phosphorylated FGFR3.

-

Cell Treatment: UM-UC-14 and RT-112 cells were incubated for 2 hours with various concentrations of this compound or 0.1% DMSO.[1]

-

Cell Lysis: Cells were lysed, and the lysates were collected.

-

ELISA: The lysates were analyzed using a sandwich ELISA kit to measure the amount of phosphorylated FGFR3.[1]

In Vivo Xenograft Studies

Subcutaneous xenograft models in nude mice were used to evaluate the anti-tumor activity of this compound in a living organism.

-

Cell Implantation: UM-UC-14, RT-112, or gemcitabine-resistant RT-112 cells were implanted subcutaneously into nude mice.[1]

-

Tumor Establishment: Tumors were allowed to grow to a palpable size.

-

Treatment Administration: this compound was administered orally once daily.[1][2] A vehicle control group was also included.

-

Monitoring: Tumor volume and the body weight of the mice were measured regularly.[1][2]

-

Pharmacodynamic Analysis: In separate cohorts, tumors were collected at various time points after a single dose of this compound to measure the levels of phosphorylated FGFR3 by sandwich ELISA, confirming target engagement in vivo.[1]

-

Efficacy Endpoint: The primary endpoint was the inhibition of tumor growth or tumor regression compared to the vehicle control group.[1]

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for urothelial carcinoma harboring FGFR3 mutations or fusions. Its potent and selective inhibition of the FGFR kinase, leading to the blockade of downstream signaling and a reduction in c-MYC expression, translates to significant anti-tumor activity in both in vitro and in vivo models.[1][2] Notably, the efficacy of this compound is maintained in chemoresistant models, addressing a critical unmet need in the treatment of advanced urothelial cancer.[1][2] The detailed experimental protocols provided in this guide offer a framework for further research and development of FGFR inhibitors in this disease setting.

References

- 1. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A patient-derived orthotopic xenograft model enabling human high-grade urothelial cell carcinoma of the bladder tumor implantation, growth, angiogenesis, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of ASP5878: A Pan-FGFR Inhibitor for Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ASP5878 is an orally bioavailable, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors.[4][5] This deregulation promotes cancer cell proliferation, survival, and angiogenesis.[4] this compound has demonstrated potent anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) and urothelial cancer, particularly in tumors with underlying FGFR pathway alterations.[6][7] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-tumor effects by potently and selectively inhibiting the kinase activity of FGFRs 1, 2, 3, and 4.[8] This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways critical for tumor cell growth and survival.[9] The primary downstream pathway affected by this compound is the FRS2-ERK pathway.[2] Inhibition of FGFR phosphorylation by this compound leads to a suppression of FRS2 phosphorylation and a subsequent reduction in ERK phosphorylation, ultimately inducing apoptosis in cancer cells.[6][9]

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A phase 1 study of oral this compound, a selective small-molecule inhibitor of fibroblast growth factor receptors 1-4, as a single dose and multiple doses in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating ASP5878 as a Potential Oral Therapy for Achondroplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for ASP5878 as a potential treatment for achondroplasia. Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the receptor, which negatively regulates endochondral bone growth. This compound, a novel, orally bioavailable FGFR inhibitor originally developed for oncology, has been investigated as a disease-modifying therapy that directly targets the underlying pathophysiology of achondroplasia.

This document summarizes the quantitative data from key preclinical studies, details the experimental protocols used to evaluate the compound's efficacy and safety, and visualizes the core biological and experimental concepts.

Quantitative Data Summary

The preclinical efficacy and safety of this compound have been evaluated in mouse models of achondroplasia and in vitro models using patient-derived cells. The key quantitative findings from these studies are summarized below for direct comparison.

In Vivo Efficacy in Fgfr3Ach Mouse Model

The primary in vivo model used was the Fgfr3Ach mouse, which carries a G374R mutation in the murine Fgfr3 gene, homologous to the common G380R mutation in human achondroplasia.

Table 1: Effect of Oral this compound Administration on Skeletal Growth in Male Fgfr3Ach Mice

| Parameter | Wild-Type (Vehicle) | Fgfr3Ach (Vehicle) | Fgfr3Ach (300 µg/kg this compound) |

| Femur Length (mm) | 8.8 ± 0.2 | 7.6 ± 0.1 | 8.0 ± 0.2 |

| Tibia Length (mm) | 10.9 ± 0.3 | 9.0 ± 0.2 | 9.7 ± 0.3 |

| Growth Plate Thickness (Distal Femur, µm) | 252.3 ± 15.6 | 134.1 ± 10.3 | 168.4 ± 14.9 |

| Growth Plate Thickness (Proximal Tibia, µm) | 220.5 ± 11.2 | 118.9 ± 9.8 | 145.7 ± 12.1 |

Data represent mean ± standard deviation. Mice were treated daily via oral gavage for 21 days.

Pharmacokinetics and Therapeutic Window

Pharmacokinetic (PK) and toxicological studies were conducted to establish a potential therapeutic window for this compound in juvenile animals.

Table 2: Pharmacokinetic and Safety Profile of this compound

| Parameter | Value | Species / Model | Notes |

| Efficacious Dose (Oral) | 300 µg/kg | Juvenile Fgfr3Ach Mice | Daily administration resulted in significant bone elongation. |

| AUC at Efficacious Dose | 275 ng·h/ml | Juvenile Mice | Area under the curve associated with the effective dose. |

| Dose with Minimal Adverse Effects | 300 µg/kg | Juvenile Rats | Caused very slight atrophy of the corneal epithelium in 2 of 6 animals. |

| AUC at Minimal Adverse Effect Level | 459 ng·h/ml | Juvenile Rats | Suggests a positive discrepancy between the AUC for efficacy and minimal toxicity. |

Core Signaling Pathway and Drug Mechanism

Achondroplasia is driven by the constitutive activation of FGFR3, which hyper-activates downstream signaling pathways, primarily the STAT1 and MAPK pathways. This leads to an inhibition of chondrocyte proliferation and differentiation in the growth plate, ultimately impairing bone growth. This compound is a small molecule inhibitor that targets the tyrosine kinase domain of FGFR, thereby blocking these downstream signals.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Animal Studies Protocol (Fgfr3Ach Mouse Model)

-

Animal Model : Male Fgfr3Ach mice and wild-type littermates were used. Animals were housed under standard conditions with ad libitum access to food and water.

-

Drug Administration : this compound was suspended in a 0.5% solution of methylcellulose. Starting at 21 days of age, mice were administered 300 µg/kg of this compound or vehicle daily via oral gavage for 21 consecutive days.

-

Skeletal Analysis : After the treatment period (at 43 days of age), animals were euthanized. The femur and tibia of the right hindlimb were dissected. The lengths of the bones were measured using a digital caliper.

-

Histological Analysis : The dissected bones were fixed in 4% paraformaldehyde, decalcified in 10% EDTA, and embedded in paraffin. Sections (5 µm thick) were cut and stained with Safranin O and Fast Green to visualize cartilage and bone.

-

Growth Plate Measurement : The total thickness of the growth plate cartilage in the distal femur and proximal tibia was measured from the stained sections using imaging software. The average of three measurements per sample was calculated.

Human iPSC-Derived Chondrocyte Model Protocol

-

Cell Source : Induced pluripotent stem cells (iPSCs) were generated from fibroblasts of a patient with achondroplasia carrying the FGFR3 G380R mutation.

-

Chondrogenic Differentiation : iPSCs were differentiated into chondrocytes using a multi-step protocol. This involves forming embryoid bodies, followed by directed differentiation using a specific cocktail of growth factors (e.g., BMP2, TGF-β1).

-

This compound Treatment : During the chondrogenic differentiation phase, cultures were treated with this compound at a specified concentration or with a vehicle control (DMSO).

-

Assessment of Chondrogenesis : After 21-28 days of differentiation, the resulting cell aggregates (micromasses) were harvested.

-

Histology : Micromasses were fixed, sectioned, and stained with Alcian blue to detect the presence of sulfated glycosaminoglycans, a key component of the cartilage matrix.

-

Gene Expression : RNA was extracted from the cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression of key chondrogenic marker genes, such as SOX9, COL2A1, and ACAN. The effect of this compound was evaluated by comparing the expression levels in treated versus untreated patient-derived cells.

-

Preclinical Evaluation Workflow and Therapeutic Concept

The preclinical investigation of this compound followed a logical progression from in vivo animal models to in vitro human cell-based assays to establish efficacy and a potential therapeutic window.

A key finding from the preclinical studies is the identification of a potential therapeutic window, where the drug concentration required for a therapeutic effect is lower than that which causes observable adverse effects.

Conclusion and Future Directions

This compound has demonstrated promising preclinical activity as a potential oral treatment for achondroplasia. Studies in a validated mouse model showed that the compound can partially correct the skeletal phenotype by increasing long bone length and the thickness of the growth plate cartilage. Furthermore, experiments using patient-derived iPSCs supported its mechanism of action in human cells. The identification of a therapeutic window in juvenile animal models is a crucial step in its development.

However, it is important to note that this compound was less effective at bone elongation than a C-type natriuretic peptide (CNP) analogue in comparative mouse studies. Additionally, adverse effects, including hyperphosphatemia and retinal detachment, have been observed in adult cancer patients treated with pan-FGFR inhibitors. Therefore, cautious consideration and further rigorous safety and efficacy studies in juvenile populations are necessary before this compound can be considered a viable clinical candidate for achondroplasia. The oral route of administration remains a significant potential advantage over injectable therapies.

ASP5878: A Comprehensive Technical Guide to its Selective Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective kinase inhibition profile of ASP5878, a novel, orally bioavailable small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document details its potent and selective activity against FGFRs, the downstream signaling consequences of this inhibition, and the methodologies employed in its preclinical evaluation.

Core Mechanism and Selectivity

This compound is a potent inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4. Its primary mechanism of action involves binding to the ATP-binding site of the FGFR kinase domain, thereby preventing the transfer of phosphate and subsequent activation of downstream signaling pathways. This inhibition has been shown to be effective in tumor cells with FGFR gene alterations, such as mutations, fusions, and amplifications, which can lead to oncogenic signaling.

Kinase Inhibition Profile

This compound demonstrates high potency against the primary members of the FGFR family. The half-maximal inhibitory concentrations (IC50) for each receptor subtype are summarized below.

| Kinase Target | IC50 (nmol/L) |

| FGFR1 | 0.47 |

| FGFR2 | 0.60 |

| FGFR3 | 0.74 |

| FGFR4 | 3.5 |

| Data compiled from studies on recombinant FGFR tyrosine kinase activities. |

A broader kinase selectivity profiling was conducted against a panel of 128 human kinases. At a concentration of 200 nmol/L, this compound demonstrated significant inhibition (>50%) of a limited number of kinases beyond the FGFR family, namely VEGFR2 and FMS. This indicates a high degree of selectivity for the FGFR family, which is a desirable characteristic for a targeted therapeutic agent, as it may minimize off-target effects.

Impact on Cellular Signaling Pathways

The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell growth, differentiation, and survival. This compound effectively abrogates these pathways.

A key downstream signaling pathway affected by this compound is the FRS2-ERK pathway. Upon FGFR activation, FGFR substrate 2 (FRS2) is recruited and phosphorylated, leading to the activation of the Ras/MAPK cascade, which includes ERK. This compound has been shown to inhibit the phosphorylation of FGFR4, which in turn suppresses the phosphorylation of FRS2 and ERK. This disruption of the signaling cascade ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells dependent on FGFR signaling.

Apoptosis Induction by ASP5878 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ASP5878, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4, with a focus on its apoptosis-inducing capabilities in cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of FGFRs.[1] In cancer cells harboring FGFR genetic alterations, such as mutations, fusions, or amplifications, constitutive activation of the FGFR signaling pathway drives cell proliferation and survival.[2][3] this compound blocks this aberrant signaling, leading to cell growth inhibition and the induction of programmed cell death, or apoptosis.[4][5]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines, primarily in hepatocellular carcinoma (HCC) and urothelial cancer. The following tables summarize the key inhibitory concentrations (IC50) of this compound.

| Target Kinase | IC50 (nmol/L) |

| FGFR1 | 0.47 |

| FGFR2 | 0.60 |

| FGFR3 | 0.74 |

| FGFR4 | 3.5 |

| Table 1: Kinase inhibitory activity of this compound.[5][6] |

| Cell Line | Cancer Type | FGFR Alteration | IC50 for Cell Proliferation (nmol/L) |

| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 overexpression | 8.5 |

| HuH-7 | Hepatocellular Carcinoma | FGF19 overexpression | 27 |

| JHH-7 | Hepatocellular Carcinoma | FGF19 overexpression | 21 |

| UM-UC-14 | Urothelial Cancer | FGFR3 point mutation | Not explicitly stated, but sensitive |

| RT-112 | Urothelial Cancer | FGFR3 fusion | 8.7 |

| RT4 | Urothelial Cancer | FGFR3 point mutation | Not explicitly stated, but sensitive |

| SW 780 | Urothelial Cancer | FGFR3 point mutation | Not explicitly stated, but sensitive |

| Table 2: Anti-proliferative effects of this compound on various cancer cell lines.[5][6][7] |

Signaling Pathway of this compound-Induced Apoptosis

This compound inhibits the phosphorylation of FGFR, which in turn blocks the activation of downstream signaling molecules. A key pathway involves the dephosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which subsequently prevents the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, as evidenced by the suppression of ERK phosphorylation.[4] This signaling cascade ultimately leads to the induction of apoptosis, confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of this cell death process.[2] While the precise intermediates of the apoptotic cascade activated by this compound have not been fully elucidated, inhibition of the FGFR pathway is known to involve the activation of caspase-dependent pathways, including the executioner caspase-3, and modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial-mediated apoptosis.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay

This assay quantifies the number of viable cells in culture following treatment with this compound to determine the IC50 values.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., Hep3B2.1-7, HuH-7, JHH-7, UM-UC-14, RT-112) are seeded into 96-well plates at a density of 1,000 to 3,000 cells per well and cultured overnight.[5]

-

Compound Treatment: Cells are treated with this compound dissolved in DMSO at various concentrations. The final DMSO concentration in the culture medium is maintained at or below 0.1%.

-

Incubation: The treated cells are incubated for 4 to 5 days at 37°C in a humidified atmosphere with 5% CO2.[5]

-

ATP Quantification: Cell viability is assessed by quantifying the amount of ATP present in the cell lysate, which is proportional to the number of viable cells. A commercially available ATP quantitation kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is used according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.

Western Blotting

Western blotting is employed to detect changes in the phosphorylation status of key signaling proteins and the cleavage of apoptosis markers.

Methodology:

-

Cell Lysis:

-

Cells are seeded in 100 mm dishes and cultured to approximately 80% confluency.[5]

-

Following treatment with this compound for the desired time (e.g., 2 hours for phosphorylation studies, 48 hours for PARP cleavage), cells are rinsed with ice-cold PBS.[5][8]

-

Cells are lysed using a lysis buffer supplemented with protease and phosphatase inhibitors.[8]

-

The cell lysate is centrifuged, and the supernatant containing the protein extract is collected.

-

-

Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, FGFR, phospho-FRS2, FRS2, phospho-ERK, ERK, cleaved PARP, PARP, and a loading control like actin or GAPDH) overnight at 4°C.[8]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (PARP Cleavage)

The cleavage of PARP is a key indicator of apoptosis and is typically assessed by Western blotting as described above.

Methodology:

-

Cell Treatment: Cancer cells are treated with varying concentrations of this compound for 48 hours to induce apoptosis.[8]

-

Western Blotting: Cell lysates are prepared and subjected to Western blotting as detailed in the protocol above.

-

Antibody Detection: A primary antibody that specifically recognizes the cleaved fragment of PARP (89 kDa) is used for detection. An antibody for full-length PARP (116 kDa) can also be used to show the reduction of the uncleaved form.[8]

This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the induction of apoptosis by this compound in cancer cell lines. The provided information is intended to support further research and development of this promising anti-cancer agent.

References

- 1. Fibroblast growth factor-2 induces translational regulation of Bcl-XL and Bcl-2 via a MEK-dependent pathway: correlation with resistance to etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 9. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ASP5878 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant activity against FGFR1, 2, 3, and 4.[1][2] This orally bioavailable small molecule has shown promise in preclinical studies for the treatment of specific cancers harboring FGFR pathway alterations.[2][3] Notably, this compound has demonstrated robust anti-proliferative effects in hepatocellular carcinoma (HCC) cell lines that express Fibroblast Growth Factor 19 (FGF19) and in urothelial carcinoma cell lines with FGFR3 genetic alterations, such as point mutations or fusions.[2][4][5] These findings underscore the therapeutic potential of this compound in patient populations with tumors dependent on aberrant FGFR signaling.[3][5]

This document provides detailed protocols for an in vitro cell proliferation assay to evaluate the efficacy of this compound against sensitive cancer cell lines. It also includes representative data and diagrams to illustrate the mechanism of action and experimental workflow.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of FGFRs.[2] In FGF19-expressing HCC, the binding of FGF19 to FGFR4 triggers receptor dimerization and autophosphorylation. This leads to the recruitment and phosphorylation of FGFR substrate 2 (FRS2), which in turn activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.[2] this compound blocks the initial FGFR4 phosphorylation, thereby inhibiting the entire downstream signaling cascade and leading to apoptosis in cancer cells.[2]

Similarly, in urothelial carcinoma with activating FGFR3 mutations or fusions, the constitutive activation of the FGFR3 signaling pathway drives tumorigenesis. This compound effectively inhibits this aberrant signaling, leading to a reduction in cell proliferation.[4][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro cell proliferation assays are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against Recombinant FGFR Kinases

| Target | IC50 (nmol/L) |

| FGFR1 | 0.47 |

| FGFR2 | 0.60 |

| FGFR3 | 0.74 |

| FGFR4 | 3.5 |

| Data sourced from Selleck Chemicals and Futami et al., 2017.[1][2] |

Table 2: Anti-proliferative Activity of this compound in FGF19-Expressing Hepatocellular Carcinoma Cell Lines

| Cell Line | FGF19 Status | IC50 (nmol/L) |

| Hep3B2.1-7 | Expressing | 8.5 |

| HuH-7 | Expressing | 27 |

| JHH-7 | Expressing | 21 |

| Data sourced from Futami et al., 2017.[2] |

Table 3: Anti-proliferative Activity of this compound in Urothelial Carcinoma Cell Lines with FGFR3 Alterations

| Cell Line | FGFR3 Status | IC50 (nmol/L) |

| UM-UC-14 | Point Mutation | 8.7 |

| RT-112 | Fusion | 8.7 |

| RT4 | Fusion | 5 |

| SW 780 | Point Mutation | 50 |

| UM-UC-14 (Adriamycin-resistant) | Point Mutation | 11 |

| RT-112 (Gemcitabine-resistant) | Fusion | 10 |

| Data sourced from Kikuchi et al., 2017.[4] |

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the anti-proliferative effect of this compound on adherent cancer cell lines using a luminescence-based ATP assay, which measures cell viability.

Materials:

-

This compound compound

-

Sensitive cancer cell lines (e.g., Hep3B2.1-7 for HCC, RT-112 for urothelial cancer)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well clear-bottom white plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multimode plate reader with luminescence detection capabilities

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their recommended growth medium until they reach approximately 80% confluency.

-

Wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

-

Incubation:

-

Incubate the plate for 5 days at 37°C in a humidified, 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control wells from all other readings.

-

Normalize the data to the vehicle control wells (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism or similar software).

-

References

- 1. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of FGF signaling in hepatocellular carcinoma - Zheng - Translational Cancer Research [tcr.amegroups.org]

Application Notes and Protocols for Western Blot Analysis of p-FGFR Following ASP5878 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[1][2] Its mechanism of action involves the inhibition of FGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[3][4] Dysregulation of the FGF/FGFR signaling axis is implicated in various cancers, making FGFR inhibitors like this compound promising therapeutic agents.[5][6] This document provides a detailed protocol for performing a Western blot to assess the phosphorylation status of FGFR (p-FGFR) in response to this compound treatment, a key method for evaluating the drug's efficacy and mechanism of action.

Mechanism of Action of this compound

This compound is an orally active, small-molecule inhibitor that selectively targets the tyrosine kinase activity of FGFRs.[7] It has demonstrated potent inhibitory activity against FGFR1, 2, 3, and 4 with IC50 values in the nanomolar range.[1][2] Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for adaptor proteins like FGFR substrate 2 (FRS2).[3][8] This initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[4][8] this compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing this autophosphorylation and subsequently blocking downstream signaling.[3][9] This leads to the suppression of phosphorylation of key signaling molecules such as FRS2 and ERK, ultimately inhibiting tumor growth and inducing apoptosis in cancer cells with aberrant FGFR signaling.[1][3]

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at an appropriate density in complete growth medium and allow them to adhere and reach 70-80% confluency. The choice of cell line should be based on the expression of the FGFR of interest. For example, Hep3B2.1-7 and HuH-7 are hepatocellular carcinoma cell lines with FGF19-FGFR4 signaling.[3][10]

-

Serum Starvation (Optional): To reduce basal levels of receptor phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in serum-free or low-serum medium.

-

Incubation: Remove the starvation medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate the cells for a specified period, for example, 2 hours, as suggested by studies on this compound's effect on FGFR phosphorylation.[3]

-

Positive Control (Optional): To confirm that the signaling pathway is active, you can include a positive control where cells are stimulated with an appropriate FGF ligand (e.g., 100 ng/mL FGF2 for 5-10 minutes) in the absence of this compound.[11]

Protein Extraction

To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep all samples and buffers on ice.[12][13]

-

Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer containing phosphatase and protease inhibitors. A modified RIPA buffer is commonly used, but it's important to note that it can sometimes lead to protein loss.[12][14] An alternative is a buffer containing 1% SDS.[14]

-

Modified RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate.[14]

-

SDS Lysis Buffer: 1% SDS, 50 mM Tris (pH 7.4), 150 mM NaCl, 10 mM EDTA.[14]

-

Immediately before use, add:

-

Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)

-

Phosphatase Inhibitor Cocktail 2 and 3 (e.g., Sigma-Aldrich, P5726 and P0044) or individual inhibitors such as 1 mM Sodium Orthovanadate (Na3VO4), 10 mM Sodium Fluoride (NaF), and 10 mM β-glycerophosphate.[14]

-

-

-

Protein Collection: Add the chilled lysis buffer to the cells (e.g., 100 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Sonication/Homogenization: To ensure complete lysis and shear DNA, sonicate the lysate on ice or pass it through a 21-gauge needle several times.

-

Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification

-

Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay like the Bradford or BCA assay, following the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.

Western Blotting

-

Sample Preparation: To an aliquot of each protein lysate, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. PVDF is often preferred for phosphorylated proteins due to its higher binding capacity.[13]

-

Blocking: To prevent non-specific antibody binding, block the membrane with a suitable blocking buffer. For phosphoproteins, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended to avoid high background that can occur with milk (which contains the phosphoprotein casein).[12] Incubate for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer (5% BSA in TBST) at the recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

p-FGFR (Tyr653/654) Antibody: A common antibody for detecting activated FGFR is one that recognizes phosphorylation at tyrosines 653 and 654 in the activation loop.[15][16] A typical dilution is 1:1000.[15][17]

-

Total FGFR Antibody: To normalize for the amount of total FGFR protein, a separate blot can be run or the same blot can be stripped and re-probed with an antibody against total FGFR.

-

Loading Control: A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

-

-

Washing: After primary antibody incubation, wash the membrane three times for 5-10 minutes each with TBST at room temperature.[18]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Detection: Use an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-FGFR band should be normalized to the intensity of the total FGFR band or a loading control.

Table 1: Recommended Reagents and Dilutions for Western Blotting

| Reagent | Supplier (Example) | Catalog # (Example) | Recommended Dilution |

| Phospho-FGFR (Tyr653/654) Antibody | Cell Signaling Technology | 3471 | 1:1000 in 5% BSA/TBST |

| Total FGFR Antibody | Cell Signaling Technology | 9740 | 1:1000 in 5% BSA/TBST |

| β-Actin Antibody | Cell Signaling Technology | 4970 | 1:1000 in 5% BSA/TBST |

| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | 7074 | 1:2000 in 5% BSA/TBST |

| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | As per manufacturer |

| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 | As per manufacturer |

Table 2: Densitometry Analysis of p-FGFR Levels after this compound Treatment

| Treatment | This compound Concentration (nM) | p-FGFR Band Intensity (Arbitrary Units) | Total FGFR Band Intensity (Arbitrary Units) | Normalized p-FGFR/Total FGFR Ratio | % Inhibition of p-FGFR |

| Vehicle Control | 0 | 0% | |||

| This compound | 1 | ||||

| This compound | 10 | ||||

| This compound | 100 | ||||

| This compound | 1000 |

Mandatory Visualizations

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of p-FGFR.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phospho-FGF Receptor 1 (Tyr653/654) (D4X3D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 12. stratech.co.uk [stratech.co.uk]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

- 15. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 16. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-105938) [thermofisher.com]

- 17. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (44-1140G) [thermofisher.cn]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for ASP5878 in a Subcutaneous Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation through genetic alterations such as mutations, amplifications, and fusions has been implicated in the pathogenesis of various human cancers.[3][4][5] this compound has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) and urothelial carcinoma by inhibiting FGFR phosphorylation and downstream signaling pathways.[6][7][8] This document provides a detailed protocol for establishing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound.

Mechanism of Action of this compound

This compound exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of FGFRs.[9] This blockade prevents the phosphorylation of the receptor and its substrate, FRS2, which in turn suppresses downstream signaling cascades, including the ERK pathway.[1][2][6] The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in tumor cells with aberrant FGFR signaling.[6][10]

Caption: this compound inhibits the FGF/FGFR signaling pathway.

Preclinical Data Summary

This compound has shown efficacy in various cancer cell lines and corresponding xenograft models. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) | Reference |

| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 Expressing | 8.5 | [2] |

| HuH-7 | Hepatocellular Carcinoma | FGF19 Expressing | 27 | [2] |

| JHH-7 | Hepatocellular Carcinoma | FGF19 Expressing | 21 | [2] |

| UM-UC-14 | Urothelial Carcinoma | FGFR3 Fusion | Not specified | [3][5] |

| RT-112 | Urothelial Carcinoma | FGFR3 Mutation | Not specified | [3][5] |

Table 2: In Vivo Efficacy of this compound in Subcutaneous Xenograft Models

| Cell Line | Mouse Strain | This compound Dose (mg/kg, p.o., q.d.) | Outcome | Reference |

| Hep3B2.1-7 | Nude Mice | 1 and 3 | 9% and 88% tumor regression, respectively | [2][7] |

| UM-UC-14 | Nude Mice | >1 | Dose-dependent tumor regression | [8][11] |

| RT-112 | Nude Mice | Not specified | Dose-dependent tumor growth inhibition | [8][11] |

Experimental Protocol: this compound Subcutaneous Xenograft Mouse Model

This protocol details the necessary steps for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model using either hepatocellular or urothelial carcinoma cell lines.

Part 1: Cell Culture

1.1. Cell Lines and Culture Media:

-

Hep3B2.1-7 (Hepatocellular Carcinoma):

-

Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM).[12]

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 2 mM L-Glutamine, 1 mM Sodium Pyruvate, 100 U/ml penicillin/streptomycin.[13][14]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[12]

-

-

UM-UC-14 (Urothelial Carcinoma):

-

RT-112 (Urothelial Carcinoma):

1.2. Subculturing:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.[6][13]

-

Aspirate the culture medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).[6]

-

Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.[2][13]

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 150-300 x g for 3-5 minutes.[17]

-

Resuspend the cell pellet in fresh complete medium and re-plate at the recommended split ratio (e.g., 1:4 to 1:10).[2][13]

Part 2: Subcutaneous Xenograft Model Establishment

Caption: Experimental workflow for the this compound xenograft model.

2.1. Animals:

-

Strain: Athymic nude mice (e.g., BALB/c nude or Crlj:CD1-Foxn1nu).[1]

-

Acclimatization: Allow a minimum of 3-5 days for acclimatization before the start of the experiment.[6]

2.2. Cell Preparation for Injection:

-

Harvest cells during the logarithmic growth phase (70-80% confluency).[9]

-

Prepare a single-cell suspension by following the subculturing protocol (steps 1.2.1-1.2.4).

-

Wash the cells twice with sterile, serum-free medium or PBS.[6]

-

Determine cell viability using a trypan blue exclusion assay; viability should be >90%.[6]

-

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.[9] For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.[9]

2.3. Subcutaneous Injection:

-

Anesthetize the mice according to approved institutional protocols.

-

Using a 27- or 30-gauge needle, subcutaneously inject 100-200 µL of the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the right flank of each mouse.[4][9]

-

Monitor the mice for recovery from anesthesia.

Part 3: In Vivo Efficacy Study

3.1. Tumor Monitoring and Measurement:

-

Monitor tumor growth at least twice a week by measuring the length (L) and width (W) of the tumor with digital calipers.[1]

-

Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .[6][9]

3.2. Randomization and Treatment:

-

When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into treatment groups (e.g., n=5-10 mice per group).[6]

-